N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide
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Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzodioxin ring and a bromobenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Acetylation: The resulting benzodioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Bromination: The acetylated benzodioxin is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: Finally, the brominated intermediate undergoes amidation with 3-bromobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide is unique due to the presence of both the benzodioxin ring and the bromobenzamide moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14BrNO4 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromobenzamide |
InChI |
InChI=1S/C17H14BrNO4/c1-10(20)13-8-15-16(23-6-5-22-15)9-14(13)19-17(21)11-3-2-4-12(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,21) |
InChI Key |
BHIWMOOFNQQJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2 |
Origin of Product |
United States |
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